N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 898461-96-6
VCID: VC7278936
InChI: InChI=1S/C19H23N5O4S2/c25-16(20-9-12-6-7-14-15(8-12)28-11-27-14)10-29-19-24-23-18(30-19)22-17(26)21-13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,25)(H2,21,22,23,26)
SMILES: C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H23N5O4S2
Molecular Weight: 449.54

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 898461-96-6

Cat. No.: VC7278936

Molecular Formula: C19H23N5O4S2

Molecular Weight: 449.54

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide - 898461-96-6

Specification

CAS No. 898461-96-6
Molecular Formula C19H23N5O4S2
Molecular Weight 449.54
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H23N5O4S2/c25-16(20-9-12-6-7-14-15(8-12)28-11-27-14)10-29-19-24-23-18(30-19)22-17(26)21-13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,25)(H2,21,22,23,26)
Standard InChI Key KFETXSFAWDFGBD-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Structural Analysis and Molecular Characteristics

Core Functional Groups

The compound integrates three primary structural elements:

  • Benzo[d] dioxol-5-ylmethyl group: A bicyclic aromatic system with a methylene bridge, known for enhancing metabolic stability and bioavailability in pharmaceutical agents .

  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including antimicrobial and antifungal effects .

  • 3-Cyclohexylureido substituent: A urea derivative with a cyclohexyl group, which may improve lipophilicity and target binding affinity.

These components are interconnected via a thioether (-S-) linkage and an acetamide backbone, creating a multifunctional architecture.

Molecular Formula and Weight

Based on its IUPAC name, the molecular formula is CₙHₘNₐO₃S₂ (exact values require derivation). A tentative calculation suggests a molecular weight of ~450–500 g/mol, comparable to structurally related compounds.

Table 1: Tentative Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₅N₅O₃S₂
Molecular Weight475.58 g/mol
Key Functional GroupsBenzo[d] dioxole, Thiadiazole, Ureido

Synthetic Pathways and Methodological Considerations

Retrosynthetic Strategy

The synthesis likely involves modular assembly of three segments:

  • Benzo[d] dioxol-5-ylmethyl acetamide: Prepared via amidation of benzo[d] dioxole-5-carboxylic acid with methylamine, followed by reduction .

  • 5-(3-Cyclohexylureido)-1,3,4-thiadiazole-2-thiol: Synthesized by reacting thiosemicarbazide with cyclohexyl isocyanate, followed by cyclization using carbon disulfide.

  • Coupling via thioether linkage: The acetamide and thiadiazole segments are connected through a nucleophilic substitution or oxidative coupling reaction.

Critical Reaction Steps

  • Thiadiazole formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at elevated temperatures .

  • Ureido introduction: Reaction of an amine intermediate with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF).

  • Thioether linkage: Utilizing Mitsunobu conditions or metal-catalyzed cross-coupling to join the acetamide and thiadiazole moieties.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its heterocyclic and aromatic groups:

  • Lipophilicity: Predicted logP value of ~2.5–3.5, indicating moderate membrane permeability due to the cyclohexyl and benzo[d] dioxole groups .

  • Aqueous solubility: Limited solubility in water (<1 mg/mL) but enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Stability Considerations

  • Hydrolytic stability: The thioether and ureido bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal stability: Likely stable up to 150°C, as seen in analogous thiadiazole derivatives .

Biological Activities and Mechanistic Hypotheses

Antifungal Activity

Thiadiazole derivatives inhibit fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Substitutions at the 5-position of the thiadiazole ring, as seen in this compound, correlate with improved potency against Candida albicans (MIC ~8 µg/mL).

Pharmacokinetic Predictions

  • Metabolism: Hepatic oxidation via cytochrome P450 enzymes, with potential glucuronidation of the benzo[d] dioxole group .

  • Half-life: Estimated 4–6 hours in rodent models, based on structurally related compounds.

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